molecular formula C18H33NO2 B14296996 1H-Azepine-2,7-dione, 1-dodecyltetrahydro- CAS No. 114609-80-2

1H-Azepine-2,7-dione, 1-dodecyltetrahydro-

Cat. No.: B14296996
CAS No.: 114609-80-2
M. Wt: 295.5 g/mol
InChI Key: CNNNWFYURNLRDO-UHFFFAOYSA-N
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Description

1H-Azepine-2,7-dione, 1-dodecyltetrahydro- is a heterocyclic compound featuring a seven-membered ring with nitrogen and oxygen atoms. This compound is part of the azepine family, known for its diverse biological activities and applications in various fields, including medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Azepine-2,7-dione, 1-dodecyltetrahydro- typically involves [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions . These reactions are attractive due to their simplicity and potential for producing biologically active azepine structures. The reaction conditions often include the use of lithiated allenes or alkynes and isothiocyanates .

Industrial Production Methods: Industrial production methods for this compound are still under development, with ongoing research aimed at optimizing the synthesis process for large-scale production. The focus is on improving yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1H-Azepine-2,7-dione, 1-dodecyltetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms .

Mechanism of Action

The mechanism of action of 1H-Azepine-2,7-dione, 1-dodecyltetrahydro- involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1H-Azepine-2,7-dione, 1-dodecyltetrahydro- is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the ring.

Properties

CAS No.

114609-80-2

Molecular Formula

C18H33NO2

Molecular Weight

295.5 g/mol

IUPAC Name

1-dodecylazepane-2,7-dione

InChI

InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-13-16-19-17(20)14-11-12-15-18(19)21/h2-16H2,1H3

InChI Key

CNNNWFYURNLRDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C(=O)CCCCC1=O

Origin of Product

United States

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